molecular formula C19H16N4O2S B2909198 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034550-93-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2909198
CAS No.: 2034550-93-9
M. Wt: 364.42
InChI Key: OLCBSMKGSLUNQX-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a phenyl group at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to an ethyl chain bearing a pyrazole ring substituted with a furan-2-yl moiety at position 3. The molecular formula is inferred as C₁₆H₁₂N₅O₂S, with a molecular weight of 346.36 g/mol. Its structure combines heterocyclic motifs (thiazole, pyrazole, furan) known for diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-18(16-13-26-19(22-16)14-5-2-1-3-6-14)20-8-9-23-12-15(11-21-23)17-7-4-10-25-17/h1-7,10-13H,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCBSMKGSLUNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with a thiazole derivative.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Preparation of Pyrazole Intermediate: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones under reflux conditions.

    Coupling Reaction: The furan and pyrazole intermediates are then coupled with a thiazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of pyrazolines.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Explored for its potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazole-4-carboxamide 2-Phenyl, N-ethyl-4-(furan-2-yl)pyrazole 346.36 Furan-pyrazole-thiazole hybrid
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole 4-Phenylacetamide, 2-(methylamino)-3-methylpyrazole ~380 Pyrazole-thiazole linkage; methyl/phenyl groups
N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide Sulfamide Pyridinyl, 4-(pyrazol-1-yl)phenethyl ~330 Sulfamide bridge; pyridine and pyrazole
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole-2-carboxamide 4-(2-oxoethyl) group, 3-methoxybenzylamine, furan-2-carboxamide 371.4 Furan-thiazole with methoxybenzyl side chain

Functional Group Analysis

  • Target Compound vs. N-(4-(2-(Methylamino)thiazol-4-yl)phenyl)acetamide : Both feature thiazole and pyrazole rings, but the target compound’s pyrazole is substituted with a furan, whereas the analog has a methylamino group and phenylacetamide. The ethyl linker in the target compound provides flexibility, possibly improving conformational adaptability in receptor binding.
  • Target Compound vs. N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide :

    • The sulfamide group in the analog introduces hydrogen-bonding capabilities absent in the target’s carboxamide. This could influence solubility and target selectivity .
    • The pyridine ring in the analog may confer basicity, contrasting with the neutral furan in the target compound.
  • Target Compound vs. N-(4-(2-((3-Methoxybenzyl)amino)thiazol-2-yl)furan-2-carboxamide : Both compounds integrate furan and thiazole, but the target’s furan is on the pyrazole, whereas the analog’s furan is directly attached to the thiazole. The methoxybenzyl group in the analog could enhance lipophilicity, affecting membrane permeability .

Hypothetical Bioactivity Profiles

  • Kinase Inhibition : Pyrazole-thiazole hybrids often target ATP-binding pockets in kinases .
  • Antimicrobial Activity : Thiazole derivatives with heteroaromatic substituents (e.g., furan) exhibit broad-spectrum activity .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is generally achieved through the reaction of hydrazine with a suitable 1,3-diketone.
  • Introduction of the Furan Ring : A coupling reaction, such as Suzuki or Heck coupling, is often used to attach the furan moiety.
  • Synthesis of Thiazole Derivative : The thiazole ring can be synthesized from appropriate precursors, followed by the carboxamide formation through reaction with an amine.

These synthetic routes are crucial for obtaining high yields and purity of the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For example, thiazole compounds have shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)0.035
HCT-116 (Colorectal)10.5
Jurkat (Leukemia)0.045

The mechanism of action often involves the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit activity against a range of bacteria and fungi, making them promising candidates for developing new antibiotics.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited potent anti-proliferative effects on cancer cell lines such as A549 (lung cancer) and SiHa (cervical cancer), with IC50 values in the low micromolar range .
  • Mechanistic Insights : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, involving caspase activation and changes in mitochondrial membrane potential .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups in the thiazole and pyrazole moieties significantly influences biological activity. For instance, substitutions at certain positions on the thiazole ring enhance binding affinity to target proteins involved in cancer progression .

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